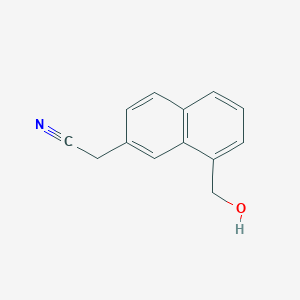
8-(ヒドロキシメチル)ナフタレン-2-アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile is an organic compound characterized by a naphthalene ring substituted with a hydroxymethyl group and an acetonitrile group
科学的研究の応用
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile typically involves the reaction of 8-(hydroxymethyl)naphthalene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
化学反応の分析
Types of Reactions
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-[8-(Carboxymethyl)naphthalen-2-yl]acetonitrile.
Reduction: 2-[8-(Hydroxymethyl)naphthalen-2-yl]ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-Naphthylacetonitrile: Similar structure but lacks the hydroxymethyl group.
8-(Hydroxymethyl)naphthalene: Lacks the acetonitrile group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring and additional functional groups.
Uniqueness
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile is unique due to the presence of both the hydroxymethyl and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
生物活性
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile, with the chemical formula C12H11N, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the naphthalene derivatives, which are known for a variety of pharmacological properties. The aim of this article is to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H11N
- CAS Number : 1261739-08-5
- Molecular Weight : 185.23 g/mol
The biological activity of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile can be attributed to its structural features that allow it to interact with various biological targets. The hydroxymethyl group enhances solubility and may facilitate interactions with enzymes and receptors in biological systems.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : Naphthalene derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Data
Case Studies and Research Findings
-
Cytotoxic Effects on Cancer Cells :
A study examined the cytotoxic effects of various naphthalene derivatives, including 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile, on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent . -
Antioxidant Properties :
Research has demonstrated that naphthalene derivatives possess antioxidant capabilities. The presence of the hydroxymethyl group in 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile enhances its ability to neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage . -
Enzyme Inhibition Studies :
Enzyme assays have shown that this compound can inhibit certain metabolic enzymes, which may be relevant in the context of drug metabolism and pharmacokinetics. The specific interaction with these enzymes could lead to altered drug efficacy and toxicity profiles .
Comparative Analysis
To understand the unique biological activity of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile, it is useful to compare it with other naphthalene derivatives:
特性
IUPAC Name |
2-[8-(hydroxymethyl)naphthalen-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-7-6-10-4-5-11-2-1-3-12(9-15)13(11)8-10/h1-5,8,15H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPHCUSZZVTHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)C(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














